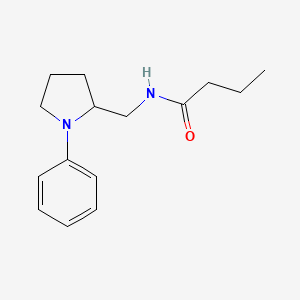

N-((1-phenylpyrrolidin-2-yl)methyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “N-((1-phenylpyrrolidin-2-yl)methyl)butyramide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring . The InChI code for a similar compound, (1-phenylpyrrolidin-2-yl)methanamine, is 1S/C11H16N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2 .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions . For example, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid can lead to the formation of new compounds .Wissenschaftliche Forschungsanwendungen

Chromatographic Applications

The structural analogs of N-((1-phenylpyrrolidin-2-yl)methyl)butyramide, such as pyrazole derivatives, have been explored for their utility in chromatographic applications. A study by Brinkman et al. (1973) delved into the separation of metal ions using reversed-phase extraction chromatography with pyrazole compounds as stationary phases, demonstrating their potential in analytical chemistry for metal ion separation on silica gel (Brinkman, Taphoorn, & Vries, 1973).

Anti-Inflammatory and Anticancer Potential

Research into the derivatives of similar compounds has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Küçükgüzel et al. (2013) synthesized and evaluated a series of celecoxib derivatives, revealing their potential in therapeutic applications without causing significant tissue damage, which could imply similar research avenues for this compound (Küçükgüzel et al., 2013).

Corrosion Inhibition

Compounds with pyrazole structures, akin to this compound, have been investigated for their corrosion inhibitory effects. Chetouani et al. (2005) studied the inhibition efficiency of bipyrazole compounds on the corrosion of pure iron in acidic media, indicating the potential of such compounds in industrial applications to prevent metal corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Polymer Chemistry

This compound and its structural relatives have relevance in polymer chemistry. El-hamouly et al. (1992) explored the binary copolymerizations of N-antipyryl acrylamide with various monomers, showcasing the potential of pyrazole-based compounds in the development of new polymer materials (El-hamouly, El-Kafrawi, & Messiha, 1992).

Molecular Modeling and Corrosion Inhibition

In the context of theoretical studies, Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, providing insights into their efficiency as corrosion inhibitors and identifying reactive sites for such applications. This research demonstrates the importance of computational studies in understanding the properties and applications of complex organic compounds (Wang, Wang, Wang, Wang, & Liu, 2006).

Safety and Hazards

The safety data sheet for a similar compound, Butyramide, indicates that it is harmful if swallowed . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-7-15(18)16-12-14-10-6-11-17(14)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLPQIHZVVNPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1CCCN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)